N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine
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Overview
Description
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine is a chemical compound with the molecular formula C14H16N4O. It is known for its applications in various scientific fields, including medicinal chemistry and drug design. The compound features a pyrimidine ring attached to a phenyl group, which is further substituted with a morpholine ring.
Mechanism of Action
Target of Action
Similar compounds have been known to targetFocal adhesion kinase 1 , a protein involved in cellular adhesion and spreading processes.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been reported to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been designed and synthesized for their anti-proliferative activities against human breast cancer cells and human gastric cancer cells . These compounds were also tested for their CDK6 inhibitory activities .
Cellular Effects
Similar compounds have shown significant anti-proliferative activities against human breast cancer cells and human gastric cancer cells . This suggests that N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine may also have potential anti-cancer properties.
Molecular Mechanism
Similar compounds have been found to inhibit CDK6, a cyclin-dependent kinase important in cell cycle regulation . This suggests that N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine may also interact with CDK6 or similar proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine typically involves the reaction of 4-(4-aminophenyl)morpholine with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Potassium carbonate in DMF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(4-morpholin-4-ylphenyl)pyrimidin-2-one, while reduction may produce this compound derivatives with reduced functional groups.
Scientific Research Applications
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-morpholinophenyl)pyrimidin-2-amine
- N-(4-morpholin-4-ylphenyl)pyrimidin-2-one
- N-(4-morpholin-4-ylphenyl)pyrimidin-2-thiol
Uniqueness
N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PLK4 with high specificity and potency sets it apart from other similar compounds .
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-6-15-14(16-7-1)17-12-2-4-13(5-3-12)18-8-10-19-11-9-18/h1-7H,8-11H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTAVSLIHNKZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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